

# Comparative Analysis of the Immunomodulatory Effects of Zanzalintinib and Cabozantinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Zanzalintinib (XL092) and cabozantinib are multi-targeted tyrosine kinase inhibitors (TKIs) that have demonstrated significant potential in oncology. Both drugs target a similar spectrum of receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), MET, and the TAM (TYRO3, AXL, MER) kinases.[1][2][3] These targets are critically involved in tumor angiogenesis, proliferation, and metastasis. Importantly, emerging evidence highlights the profound immunomodulatory effects of these TKIs, positioning them as key agents in combination with immunotherapy. This guide provides a comparative analysis of the immunomodulatory properties of zanzalintinib and cabozantinib, supported by available preclinical and clinical data.

## **Mechanism of Immunomodulation**

Both **zanzalintinib** and cabozantinib exert their immunomodulatory effects primarily by inhibiting VEGFR, MET, and TAM kinases within the tumor microenvironment (TME).[3][4] Inhibition of these pathways can reverse tumor-induced immunosuppression and promote a more immune-permissive TME.

 VEGFR Inhibition: By blocking VEGFR signaling, these TKIs can normalize the tumor vasculature, which facilitates the infiltration of effector T cells. VEGFR inhibition also reduces



the proliferation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), two key immunosuppressive cell populations in the TME.[4]

- MET Inhibition: The MET signaling pathway has been implicated in promoting an immunosuppressive TME. Its inhibition can decrease the expression of programmed deathligand 1 (PD-L1) on tumor cells and reduce the recruitment of immunosuppressive neutrophils.[2]
- TAM Kinase Inhibition: The TAM kinases (TYRO3, AXL, MER) are crucial regulators of the
  innate immune response. Their inhibition can enhance the function of antigen-presenting
  cells (APCs) like dendritic cells (DCs) and shift the macrophage balance from an
  immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype.[4]

## **Comparative Data on Immunomodulatory Effects**

The following tables summarize the available quantitative data on the immunomodulatory effects of **zanzalintinib** and cabozantinib from preclinical and clinical studies.

## **Table 1: Effects on Immune Cell Populations**



| Immune Cell Subset                          | Zanzalintinib (STELLAR-<br>001)[5]                     | Cabozantinib (Preclinical & Phase I)[2][6]                                                                                         |
|---------------------------------------------|--------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Effector T Cells                            | ▲ Activated Cytotoxic T Cells (p=0.002)                | ▲ Increased frequency of effector T cells; Increased tumor CD8+ T-cell infiltration                                                |
| Regulatory T Cells (Tregs)                  | Data not available                                     | ▼ Reduction in peripheral<br>Tregs                                                                                                 |
| Myeloid-Derived Suppressor<br>Cells (MDSCs) | ▼ Total MDSCs (p=0.013) ▼ Granulocytic MDSCs (p=0.014) | <ul><li>▼ Reduction in peripheral</li><li>MDSCs; Decreased tumorassociated MDSCs</li></ul>                                         |
| Monocytes/Macrophages                       | ▼ Monocytes (p=0.001)                                  | ▲ Increased antitumor nonclassical monocytes; Decreased protumorigenic classical monocytes; Decreased tumor-associated macrophages |
| Dendritic Cells (DCs)                       | Data not available                                     | ▲ Promotes DC maturation                                                                                                           |

# Table 2: Effects on Cytokines and Other Soluble Factors

| Cytokine/Factor            | Zanzalintinib (STELLAR-<br>001)[5]                                                                                                           | Cabozantinib (Preclinical) [6]                             |
|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|
| Pro-inflammatory Cytokines | ▲ IFNy (p=0.039)                                                                                                                             | ▲ Increased IFNy and TNFα production from effector T cells |
| Cytotoxic Factors          | ▲ Granzyme B (p<0.001)                                                                                                                       | Data not available                                         |
| Other                      | ▲ VEGF (p<0.001) ▲ GAS6<br>(p<0.001) ▼ ANG-1<br>(p<0.001) ▼ ANG-2<br>(p<0.001) ▼ VEGFR2<br>(p<0.001) ▼ TIE-2 (p<0.001) ▼<br>RANTES (p<0.001) | Data not available                                         |



## **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for the key experiments cited.

## Flow Cytometry for Immune Cell Profiling

Objective: To quantify the frequency of various immune cell subsets in peripheral blood or tumor tissue.

#### General Protocol:

- Sample Preparation: Whole blood is collected in anticoagulant-treated tubes. For tumor tissue, single-cell suspensions are prepared by mechanical dissociation and/or enzymatic digestion.
- Red Blood Cell Lysis: If using whole blood, red blood cells are lysed using a lysis buffer.
- Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of different immune cell populations (e.g., CD3, CD4, CD8 for T cells; CD11b, Gr-1 for MDSCs; CD4, CD25, FoxP3 for Tregs).
- Intracellular Staining (if applicable): For intracellular markers like FoxP3, cells are fixed and permeabilized before staining.
- Data Acquisition: Stained cells are analyzed on a flow cytometer, where thousands of cells per sample are passed through a laser beam and the fluorescence signals are detected.
- Data Analysis: The data is analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression.

Representative Antibody Panel for T cells and MDSCs:

- T-cell Panel: CD3, CD4, CD8, CD45RA, CCR7, PD-1
- MDSC Panel: CD11b, CD33, HLA-DR, CD14, CD15, CD66b

## **Multiplex Immunoassay (Luminex) for Cytokine Profiling**



Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in plasma or serum.

#### General Protocol:

- Sample Preparation: Blood is collected and centrifuged to obtain plasma or serum.
- Assay Procedure:
  - Antibody-coupled magnetic beads specific for different cytokines are added to the wells of a 96-well plate.
  - Standards and samples are added to the wells and incubated to allow the cytokines to bind to the beads.
  - After washing, a biotinylated detection antibody cocktail is added, followed by incubation.
  - Streptavidin-phycoerythrin (PE) is added, which binds to the biotinylated detection antibodies.
- Data Acquisition: The plate is read on a Luminex instrument, which uses lasers to identify the bead region (and thus the specific cytokine) and to quantify the PE signal (proportional to the cytokine concentration).
- Data Analysis: The concentrations of the cytokines in the samples are determined by interpolating from the standard curves.

#### **Commonly Used Luminex Panels:**

 Human Cytokine/Chemokine Panel (e.g., MilliporeSigma's MILLIPLEX MAP kits) including analytes like IFN-y, TNF-α, IL-2, IL-6, IL-10, CXCL9, CXCL10.

# Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Simplified signaling pathway of **Zanzalintinib** and Cabozantinib immunomodulation.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: General experimental workflow for immune monitoring in clinical trials.

### Conclusion

Both **zanzalintinib** and cabozantinib demonstrate promising immunomodulatory effects that can contribute to their antitumor activity, particularly when used in combination with immune checkpoint inhibitors. Their ability to reduce immunosuppressive cell populations and potentially enhance effector T cell function within the tumor microenvironment provides a strong rationale for their continued investigation in immuno-oncology. While the available data suggests overlapping mechanisms of action, further head-to-head comparative studies with detailed and standardized immunophenotyping are needed to fully delineate the nuances in their immunomodulatory profiles. The ongoing clinical trials for **zanzalintinib** will be crucial in providing more comprehensive data to guide its optimal use in cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Dual effects of a targeted small-molecule inhibitor (cabozantinib) on immune-mediated killing of tumor cells and immune tumor microenvironment permissiveness when combined with a cancer vaccine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune cell mediated cabozantinib resistance for patients with renal cell carcinoma -PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Zanzalintinib in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. Human Cytokine A Premixed Magnetic Luminex® Performance Assay (FCSTM03): R&D Systems [rndsystems.com]



• To cite this document: BenchChem. [Comparative Analysis of the Immunomodulatory Effects of Zanzalintinib and Cabozantinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146347#comparative-analysis-of-the-immunomodulatory-effects-of-zanzalintinib-and-cabozantinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com